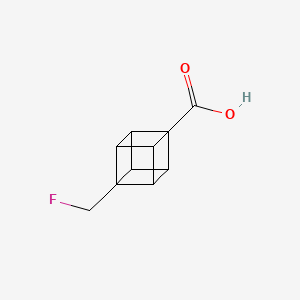
(1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylic acid is a unique organic compound characterized by its cubane structure, which is a highly strained, cubic arrangement of carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. One common approach is the fluorination of cubane-1-carboxylic acid using fluorinating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve advanced techniques such as continuous flow reactors to optimize reaction conditions and scale up the process. The use of biocompatible conditions and environmentally friendly reagents is also a focus to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoromethyl ketones, while reduction can produce fluoromethyl alcohols.
Wissenschaftliche Forschungsanwendungen
(1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism by which (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with proteins and enzymes, affecting their function. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cubane-1-carboxylic acid: Lacks the fluoromethyl group, making it less reactive in certain contexts.
Fluoromethylbenzene: Similar fluoromethyl group but lacks the cubane structure, resulting in different chemical properties.
Uniqueness
(1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylic acid is unique due to its combination of a highly strained cubane structure and the presence of both a fluoromethyl group and a carboxylic acid group. This combination imparts distinct reactivity and potential for diverse applications.
Eigenschaften
IUPAC Name |
4-(fluoromethyl)cubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7H,1H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPTXFXWSKSPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2652320.png)
![N-[2-(3-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2652321.png)
![N-[2-(Morpholin-4-YL)pyrimidin-5-YL]oxolane-2-carboxamide](/img/structure/B2652322.png)
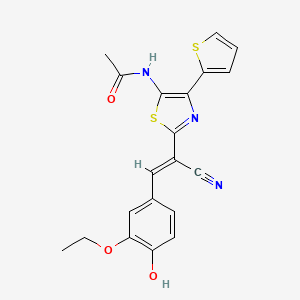
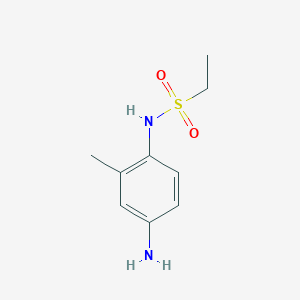
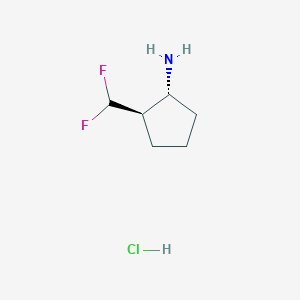
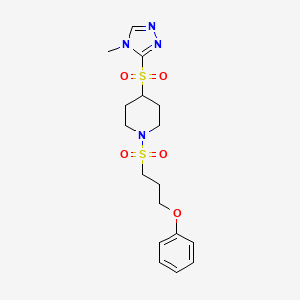
![7-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2652333.png)
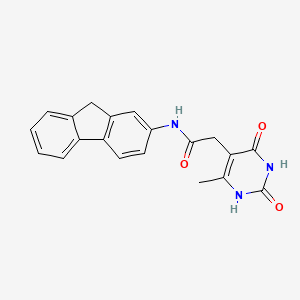
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2652336.png)
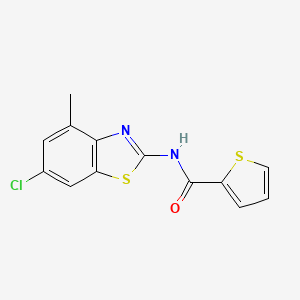
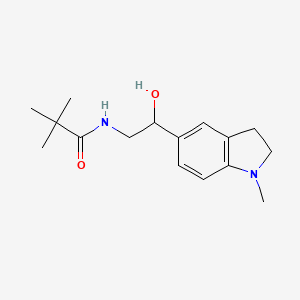
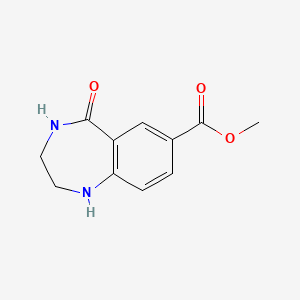
![N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2652340.png)
